molecular formula C12H12N2O3S B14343803 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole CAS No. 103788-68-7

2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole

Cat. No.: B14343803
CAS No.: 103788-68-7
M. Wt: 264.30 g/mol
InChI Key: QAXAIHBOGAARQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenoxyethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the nitrophenoxyethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The nitrophenoxyethyl group can then be introduced through nucleophilic substitution reactions using suitable reagents and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The nitrophenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenoxyethyl group can interact with biological macromolecules, leading to various biochemical effects. The thiazole ring can also participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethanol: Similar in structure but lacks the thiazole ring.

    4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Contains a similar nitrophenoxy group but has different functional groups and a different core structure.

Uniqueness

2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

103788-68-7

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole

InChI

InChI=1S/C12H12N2O3S/c1-9-13-10(8-18-9)6-7-17-12-4-2-11(3-5-12)14(15)16/h2-5,8H,6-7H2,1H3

InChI Key

QAXAIHBOGAARQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.